5-aminothiophen-3(2H)-one
Overview
Description
“5-aminothiophen-3(2H)-one” is a compound that would contain an amino group (-NH2) and a ketone group (=O) on a thiophene ring . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for “5-aminothiophen-3(2H)-one” are not available, similar compounds are often synthesized through reactions involving organoboron compounds . These compounds are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “5-aminothiophen-3(2H)-one” would likely involve a thiophene ring, which is a 5-membered ring with four carbon atoms and one sulfur atom . The “5-amino” part suggests an amino group (-NH2) attached to the 5th carbon of the ring, and the “3(2H)-one” part suggests a ketone group (=O) at the 3rd carbon .Scientific Research Applications
Catalytic Protodeboronation
5-Aminothiophen-3(2H)-one: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction demonstrates its importance in facilitating novel synthetic routes for complex molecules.
Radical Pathway Probe
In scientific experiments, 5-aminothiophen-3(2H)-one serves as a probe to verify radical pathways. For instance, its derivatives are used to confirm the occurrence of protodeboronation via a radical mechanism, which is a significant aspect of understanding reaction dynamics .
Synthesis of Organoboron Compounds
The compound is involved in the synthesis of organoboron compounds, which are pivotal in modern organic chemistry. These compounds are essential for various transformations, including Suzuki–Miyaura coupling, and 5-aminothiophen-3(2H)-one plays a role in the development of new borylation methods .
Asymmetric Catalysis
5-Aminothiophen-3(2H)-one: derivatives are potential candidates for use in asymmetric catalysis. They could be employed in the synthesis of chiral molecules, which is a fundamental process in the production of pharmaceuticals and agrochemicals .
Development of New Ligands
Research into 5-aminothiophen-3(2H)-one may lead to the development of new ligands for metal-catalyzed reactions. These ligands can significantly influence the reactivity and selectivity of metal complexes in catalytic processes .
properties
IUPAC Name |
5-aminothiophen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c5-4-1-3(6)2-7-4/h1H,2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBSFSUVBVBPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737766 | |
Record name | 5-Aminothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminothiophen-3(2H)-one | |
CAS RN |
860753-58-8 | |
Record name | 5-Aminothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.